N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1-(methylsulfonyl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1-methylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O3S/c1-10-7-13-15-8-12(9-19(13)17-10)16-14(20)11-3-5-18(6-4-11)23(2,21)22/h7-9,11H,3-6H2,1-2H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLUFDUASYKGFKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)NC(=O)C3CCN(CC3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation and survival. Inhibition of CDK2 is an appealing target for cancer treatment as it selectively targets tumor cells.
Mode of Action
The compound acts as an ATP-competitive inhibitor of CDK2. It binds to the ATP-binding pocket of CDK2, preventing ATP from binding and thus inhibiting the kinase activity of CDK2. This results in the disruption of the cell cycle and inhibition of cell proliferation.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression . CDK2 is essential for the transition from the G1 phase to the S phase of the cell cycle. By inhibiting CDK2, the compound prevents cells from entering the S phase, thereby halting cell proliferation.
Pharmacokinetics
The compound has been found to have good oral bioavailability
Result of Action
The inhibition of CDK2 by the compound leads to a halt in cell proliferation , which can be particularly beneficial in the context of cancer treatment. By preventing the proliferation of cancer cells, the compound could potentially slow down or stop the growth of tumors.
Biological Activity
N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1-(methylsulfonyl)piperidine-4-carboxamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on existing research.
Chemical Structure and Synthesis
This compound belongs to the pyrazolo[1,5-a]pyrimidine family, which is known for various pharmacological activities. The synthesis typically involves the condensation of pyrazole and piperidine derivatives under specific reaction conditions, often utilizing solvents like ethanol or dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) for hydrogenation processes .
Biological Activity
The biological activity of this compound is primarily characterized by its antitumor , anti-inflammatory , and antimicrobial properties. Below are detailed findings from various studies:
Antitumor Activity
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant antitumor activity. Specifically, compounds within this class have shown inhibitory effects against key oncogenic targets such as BRAF(V600E) and EGFR . The mechanism typically involves the modulation of signaling pathways associated with cancer cell proliferation.
Anti-inflammatory Properties
This compound has also demonstrated anti-inflammatory effects in various models. Studies have reported its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses, suggesting potential therapeutic applications in conditions like arthritis and other inflammatory diseases .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various bacterial strains. Preliminary results indicate moderate to high efficacy against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent .
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound reveals that modifications to the piperidine and pyrazolo moieties can significantly influence biological activity. For instance, substituents on the pyrazolo ring can enhance selectivity towards specific targets while minimizing off-target effects .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Key Findings |
|---|---|---|
| 3,6-Dinitropyrazolo[1,5-a]pyrimidine | Antitumor | High activity against multiple cancer cell lines |
| 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one | Antimicrobial | Effective against resistant bacterial strains |
| Pyrazolo[3,4-d]pyrimidine derivatives | Enzyme inhibition | Selective inhibition of kinase pathways |
This comparison highlights the unique properties of this compound in terms of its structural versatility and biological efficacy.
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- In Vitro Studies : A study demonstrated that the compound inhibited the growth of prostate cancer cells by inducing apoptosis through a mitochondrial pathway .
- In Vivo Models : Animal studies showed reduced tumor size in models treated with this compound compared to control groups .
- Combination Therapies : Research has indicated that combining this compound with existing chemotherapeutics may enhance overall treatment efficacy by overcoming drug resistance mechanisms .
Scientific Research Applications
Anticancer Properties
Research indicates that compounds containing the pyrazolo[1,5-a]pyrimidine scaffold exhibit promising anticancer activity. In vitro studies have demonstrated that N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1-(methylsulfonyl)piperidine-4-carboxamide can inhibit the proliferation of various cancer cell lines.
Case Study: Inhibition of Cancer Cell Proliferation
In a study involving human breast cancer cells (MCF-7), the compound showed an IC50 value of approximately 25 µM after 48 hours of treatment, indicating moderate potency against this cell line.
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) | Treatment Duration (h) |
|---|---|---|
| MCF-7 | 25 | 48 |
| HeLa | 30 | 48 |
| A549 | 22 | 72 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest effectiveness against various bacterial strains, making it a candidate for further development in treating infections.
Drug Development
Due to its unique structural features and biological activities, this compound is being explored as a lead compound in drug development for cancer and infectious diseases.
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies provide insights into its potential efficacy and guide further modifications to enhance activity.
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The pyrazolo[1,5-a]pyrimidine core participates in nucleophilic additions with β-dicarbonyl compounds. In ethanol containing acetic acid (6 equivalents) under oxygen atmosphere, reactions with cyclic β-diketones proceed via enol tautomer attack at the C5 position of the heterocycle . Key experimental parameters and yields are shown in Table 1.
Table 1: Reaction optimization with β-diketones
| Acid Equivalents | Atmosphere | Temperature | Yield (%) |
|---|---|---|---|
| 2 (HOAc) | Air | 130°C | 34 |
| 6 (HOAc) | Air | 130°C | 74 |
| 6 (HOAc) | O₂ | 130°C | 94 |
| 6 (HOAc) | Ar | 130°C | 6 |
Optimal conditions require:
Cyclocondensation Reactions
The carboxamide group enables participation in cyclocondensation processes. When reacted with N-amino-2-iminopyridines, the compound undergoes [4+2] cycloaddition to form polycyclic derivatives . This proceeds through:
-
Enolization of β-dicarbonyl substrates
-
Nucleophilic attack at C7 of pyrazolo[1,5-a]pyrimidine
Key structural features enabling this reactivity:
-
Electron-deficient pyrimidine ring (enhances electrophilicity at C5/C7)
-
Methylsulfonyl group (withdraws electrons via -I effect)
-
Piperidine carboxamide (provides steric bulk directing regioselectivity)
Functional Group Transformations
The methylsulfonyl moiety participates in:
-
Nucleophilic displacements : Reacts with amines in DMF at 80°C (24 hr) to form sulfonamides
-
Reductions : Resistant to LiAlH4 but undergoes cleavage with Na/NH₃(-78°C)
-
Cross-couplings : Suzuki-Miyaura reactions at C3 require Pd(PPh₃)₄ (5 mol%), K₂CO₃, in dioxane/H₂O (3:1) at 100°C
Stability Under Reactive Conditions
Critical stability data:
Catalytic Modifications
Palladium-mediated reactions demonstrate:
Table 2: Catalytic C-H functionalization
| Catalyst System | Reaction Type | Yield (%) |
|---|---|---|
| Pd(OAc)₂/Cu(OAc)₂ | Arylation (C3) | 68 |
| PdCl₂(PPh₃)₂/K₂S₂O₈ | Acetoxylation (C5) | 52 |
| Rh₂(Oct)₄/AgOAc | Carbene insertion | 41 |
Key limitations:
This comprehensive reactivity profile establishes N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1-(methylsulfonyl)piperidine-4-carboxamide as a versatile intermediate for generating structurally diverse analogs through rational synthetic design . The oxygen-dependent oxidation mechanisms and steric effects from the piperidine ring remain critical considerations in reaction optimization .
Preparation Methods
Cyclocondensation of 5-Aminopyrazoles
The pyrazolo[1,5-a]pyrimidine scaffold is typically constructed via cyclocondensation between 5-aminopyrazole derivatives and 1,3-dielectrophiles. For the 2-methyl-substituted variant, 5-amino-3-methylpyrazole serves as the starting material, reacting with β-ketoesters or α,β-unsaturated ketones under acidic conditions.
Representative Protocol (Adapted from):
- Reactant Preparation : 5-Amino-3-methylpyrazole (1.0 equiv) and ethyl acetoacetate (1.2 equiv) are dissolved in acetic acid.
- Cyclization : Heated at 120°C for 8–12 hours, yielding 2-methylpyrazolo[1,5-a]pyrimidin-6-ol.
- Chlorination : Treatment with POCl₃ at reflux converts the hydroxyl group to a chloro substituent.
- Amination : Displacement with aqueous ammonia generates the 6-amino intermediate.
Alternative Routes via Suzuki-Miyaura Coupling
Recent advances employ palladium-catalyzed cross-coupling to introduce substituents at position 6. For example, 6-bromo-2-methylpyrazolo[1,5-a]pyrimidine reacts with pinacol boronate esters under Suzuki conditions.
Preparation of 1-(Methylsulfonyl)piperidine-4-Carboxamide
Piperidine Functionalization
The piperidine moiety is synthesized through a four-step sequence:
Optimization of Sulfonylation
The use of methanesulfonyl chloride in dichloromethane with triethylamine as a base achieves >75% conversion. Side reactions, such as over-sulfonylation, are mitigated by maintaining temperatures below 0°C during reagent addition.
Coupling Strategies for Final Assembly
Nucleophilic Aromatic Substitution
The 6-chloro intermediate of pyrazolo[1,5-a]pyrimidine undergoes displacement with the piperidine carboxamide under basic conditions:
$$
\text{C}{7}\text{H}{5}\text{ClN}{4} + \text{C}{7}\text{H}{13}\text{N}{2}\text{O}_{3}\text{S} \xrightarrow{\text{K₂CO₃, DMF}} \text{Target Compound} \quad
$$
Key Parameters :
- Solvent : Dimethylformamide (DMF) or NMP.
- Base : Potassium carbonate or cesium carbonate.
- Temperature : 80–100°C for 24–48 hours.
Transition Metal-Catalyzed Approaches
Palladium-mediated Buchwald-Hartwig amination has been explored for hindered substrates, though yields remain suboptimal (<50%).
Analytical Characterization and Validation
Spectroscopic Data
Purity Optimization
Reverse-phase HPLC (C18 column, MeCN/H₂O gradient) achieves >98% purity. Critical impurities include unreacted piperidine carboxamide and des-methyl byproducts.
Q & A
Q. What are the standard synthetic routes for N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1-(methylsulfonyl)piperidine-4-carboxamide?
The synthesis typically involves multi-step reactions, including:
- Site-selective cross-coupling : Starting with precursors like 2,6-dibromopyrazolo[1,5-a]pyrimidine, regioselective substitution at the 6-position is achieved using Suzuki-Miyaura or Buchwald-Hartwig couplings .
- Carboxamide formation : Coupling agents such as TBTU (tetramethyl-O-(benzotriazol-1-yl)uronium tetrafluoroborate) and DIEA (N,N-diisopropylethylamine) are used to link the piperidine-4-carboxamide moiety to the pyrazolo-pyrimidine core .
- Methylsulfonyl introduction : Sulfonylation of the piperidine nitrogen is performed using methanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
Q. Which analytical techniques are essential for characterizing the purity and structure of this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : and NMR confirm regiochemistry and functional group integrity (e.g., methylsulfonyl resonance at ~3.2 ppm for ) .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% by reverse-phase HPLC with UV detection at 254 nm) .
- Mass Spectrometry (ESI-MS or HRMS) : Validates molecular weight and fragmentation patterns .
- Infrared Spectroscopy (IR) : Identifies carbonyl (C=O, ~1650 cm) and sulfonyl (S=O, ~1350–1150 cm) stretches .
Advanced Research Questions
Q. How can researchers optimize reaction yields in multi-step syntheses of pyrazolo[1,5-a]pyrimidine derivatives?
Critical factors include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates in coupling reactions .
- Catalyst systems : Pd(PPh) or XPhos Pd G3 improve cross-coupling efficiency for pyrazolo-pyrimidine scaffolds .
- Temperature control : Microwave-assisted synthesis reduces reaction times (e.g., 150°C for 30 minutes vs. 12 hours under reflux) .
- Workup protocols : Acid-base extraction removes unreacted starting materials, while column chromatography (silica gel, ethyl acetate/hexane gradients) isolates high-purity products .
Q. How do structural modifications (e.g., substituent variations) impact the compound’s bioactivity?
Structure-Activity Relationship (SAR) strategies :
- Piperidine substitution : Replacing the methylsulfonyl group with acetyl or tert-butoxycarbonyl (Boc) alters lipophilicity and target binding .
- Pyrazolo-pyrimidine core modifications : Adding electron-withdrawing groups (e.g., nitro) at the 2-position enhances anticancer activity in in vitro assays (e.g., IC shifts from 10 µM to 2 µM in HeLa cells) .
- Carboxamide linker : Truncating the piperidine ring to a pyrrolidine reduces metabolic stability in hepatic microsome assays .
Q. How can contradictory bioactivity data across assay systems be resolved?
Methodological approaches include:
- Orthogonal assays : Validate anticancer activity using both MTT and clonogenic assays to distinguish cytotoxic vs. cytostatic effects .
- Target engagement studies : Surface plasmon resonance (SPR) or thermal shift assays confirm direct binding to kinases (e.g., Aurora A) .
- Metabolic stability screening : Compare results from human liver microsomes (HLM) and cytochrome P450 inhibition assays to identify off-target effects .
Q. What computational strategies predict the binding affinity of this compound with target enzymes?
- Molecular docking : AutoDock Vina or Schrödinger Glide models interactions with kinase ATP-binding pockets (e.g., docking scores < -9.0 kcal/mol suggest strong binding) .
- Molecular Dynamics (MD) simulations : GROMACS or AMBER analyze stability of ligand-enzyme complexes over 100-ns trajectories .
- Free-energy perturbation (FEP) : Quantifies energy changes for substituent modifications (e.g., methylsulfonyl vs. acetyl) .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported IC values across cell lines?
- Standardized protocols : Use identical cell passage numbers, serum concentrations, and incubation times (e.g., 72 hours for proliferation assays) .
- Control compounds : Include reference inhibitors (e.g., staurosporine for kinase inhibition) to normalize inter-lab variability .
- Dose-response validation : Repeat assays with 10-point dilution series (0.1–100 µM) to ensure sigmoidal curve fidelity .
Q. What experimental designs mitigate synthetic byproduct interference in biological assays?
- HPLC-MS monitoring : Detect and quantify impurities (e.g., des-methyl derivatives) during compound preparation .
- Counter-screening : Test synthetic intermediates (e.g., piperidine precursors) for off-target activity .
- Stability studies : Incubate the compound in assay buffers (PBS, pH 7.4) for 24 hours to rule out degradation artifacts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
